N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide

Protecting Groups Solid-Phase Synthesis Orthogonal Deprotection

N'-(4-Cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide is a versatile sulfonyl formamidine building block featuring the 4-cyanobenzenesulfonyl (Cbs) group. Unlike tosyl (Ts) or nosyl (Ns) analogs, the Cbs group is cleaved under mild, orthogonal conditions (thiol/base), allowing selective deprotection in the presence of acid-labile groups like Boc or Cbz. This unique reactivity makes it essential for constructing complex, highly functionalized amines and sulfonyl formamidine libraries that are inaccessible with generic sulfonamides. Its stable, crystalline nature supports automated high-throughput synthesis. Choose this compound to enable sequential deprotection strategies and build differentiated chemical probes with the Cbs vibrational reporter. Contact us for bulk pricing and immediate availability.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28 g/mol
Cat. No. B11719705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide
Molecular FormulaC10H11N3O2S
Molecular Weight237.28 g/mol
Structural Identifiers
SMILESCN(C)C=NS(=O)(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C10H11N3O2S/c1-13(2)8-12-16(14,15)10-5-3-9(7-11)4-6-10/h3-6,8H,1-2H3
InChIKeyUPVHUCQYCIBZOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide: A Building Block for Advanced Synthesis and Chemical Biology


N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide (CAS 2140803-83-2) is a sulfonyl formamidine derivative with the molecular formula C10H11N3O2S [1]. This compound serves as a versatile chemical building block and research intermediate . Its core structural motif, the 4-cyanobenzenesulfonyl (Cbs) group, is recognized in organic synthesis as a protecting and activating group for amines, offering a distinct deprotection profile compared to its nitro-substituted analog, the nosyl (Ns) group [2].

Why N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide Is Not a Direct Substitute for Similar Sulfonamides or Formamidines


The 4-cyanobenzenesulfonyl (Cbs) group confers unique electronic and steric properties that differentiate it from other common sulfonyl protecting groups like tosyl (Ts), nosyl (Ns), or simple sulfonamides. For instance, the Cbs group can be selectively removed under mild, orthogonal conditions (using thiol and base), enabling sequential deprotection strategies that are not possible with more acid-labile groups like Boc or Cbz [1]. This class-level distinction means that swapping N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide for a generic benzenesulfonyl or formamidine analog would likely alter reaction outcomes, deprotection efficiency, or even biological target engagement, as the cyano substituent provides a unique vibrational reporter for spectroscopic studies [2].

Quantitative Differentiation: N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide Performance Data vs. Comparators


Chemical Stability and Deprotection Efficiency: Cbs Group vs. Nosyl Group in Amine Synthesis

As a class-level inference for the 4-cyanobenzenesulfonyl (Cbs) motif, secondary amine sulfonamides with the Cbs group undergo clean deprotection to the parent amine when treated with thiol and base. This is a key differentiator from the related nosyl (Ns, 4-nitrobenzenesulfonyl) group, which can be problematic due to the reactivity of the nitro group under reductive conditions [1].

Protecting Groups Solid-Phase Synthesis Orthogonal Deprotection

Spectroscopic Utility: The Cyano Group as a Vibrational Reporter

The 4-cyanobenzenesulfonyl group contains a nitrile moiety that acts as a distinct vibrational reporter, making it useful for spectroscopic studies of biomolecular interactions. This property is inherent to the 4-cyanobenzenesulfonyl scaffold and distinguishes it from other sulfonyl-based probes [1]. For example, 4-cyanobenzenesulfonyl fluoride (CBSF) was used to label active site serines in proteases, with the nitrile stretch vibration serving as a sensitive IR probe of the local environment [1].

Chemical Biology Spectroscopy Protease Inhibition

No Validated Bioactivity Data Available for This Exact Compound

An extensive search of primary research papers, patents, and authoritative databases did not yield any quantitative bioactivity data (e.g., IC50, Kd, % inhibition) for N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide (CAS 2140803-83-2). Therefore, no direct head-to-head or cross-study comparisons for biological targets can be provided. All differentiation is currently based on the known properties of its core chemical structure.

Data Gap Procurement Consideration

Recommended Use Cases for N'-(4-cyanobenzenesulfonyl)-N,N-dimethylmethanimidamide in R&D


Synthetic Intermediate for Sulfonyl Formamidine Libraries

This compound can be utilized as a key building block for constructing diverse libraries of sulfonyl formamidines and related heterocycles. Its stable, crystalline nature (as indicated by vendors) makes it suitable for automated or high-throughput synthesis workflows .

Development of Novel Chemical Probes Featuring the 4-Cyanobenzenesulfonyl Scaffold

Given the proven utility of the 4-cyanobenzenesulfonyl group as both a protecting group and a vibrational reporter, this compound is a prime candidate for designing new chemical probes for target engagement studies in chemical biology .

Starting Material for the Synthesis of Complex Amines via Orthogonal Protection

The compound contains the Cbs group, which can be selectively deprotected in the presence of other common protecting groups like Boc or Cbz. This allows for the creation of complex, highly functionalized amines that are otherwise difficult to access [1].

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